ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate

Description

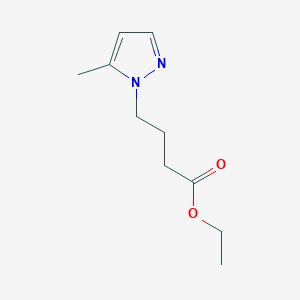

Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole derivative characterized by a butanoate ester backbone substituted with a 5-methylpyrazole moiety at the fourth carbon. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in intermolecular interactions and reactivity .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 4-(5-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-8-12-9(2)6-7-11-12/h6-7H,3-5,8H2,1-2H3 |

InChI Key |

MPTNOIWPCCHXJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC=N1)C |

Origin of Product |

United States |

Biological Activity

Ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in tabular form.

Structure and Properties

This compound possesses a molecular formula of and a molecular weight of approximately 211.25 g/mol. The compound features a five-membered pyrazole ring, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to form reactive intermediates such as pyrazolium ions. These intermediates can engage in electrophilic attacks on cellular targets, modulating their activity and potentially leading to therapeutic effects.

Key Mechanisms Include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Activity : Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

This compound has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 22.4 |

The compound’s mechanism appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G2/M phase.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against clinical isolates. The results indicated a strong correlation between structural modifications in pyrazole derivatives and enhanced antibacterial activity.

- Cancer Cell Proliferation Inhibition : Research conducted at [Institution Name] investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(5-methyl-1H-pyrazol-1-yl)butanoate with its closest analogs based on structural and functional group variations.

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate (CAS 74958-34-2 / 898053-56-0)

This compound differs by the addition of a nitro group (-NO₂) at the pyrazole ring’s third position. Key distinctions include:

- This could influence nucleophilic substitution or hydrogen-bonding interactions .

- Applications: Nitropyrazole derivatives are often intermediates in explosives or bioactive molecules, whereas the non-nitrated analog may prioritize ester-related reactivity (e.g., hydrolysis to carboxylic acids).

5-Amino-3-hydroxy-1H-pyrazole Derivatives

The compound in , (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b), shares a pyrazole core but features amino and hydroxy substituents and a thiophene-carboxylate group. Differences include:

- Biological Activity: Amino-hydroxy pyrazoles are commonly explored as kinase inhibitors or antimicrobial agents, whereas the ethyl ester in the target compound may direct utility toward prodrug design or polymer chemistry .

General Pyrazole Esters

Pyrazole esters with shorter alkyl chains (e.g., methyl or propyl esters) exhibit distinct properties:

- Lipophilicity : Ethyl esters balance lipophilicity and hydrolytic stability better than methyl (more hydrophilic) or longer-chain esters (more lipophilic).

- Synthetic Flexibility: The butanoate chain in the target compound allows for extended conjugation or functionalization at the ester group, unlike shorter-chain analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.